molecular formula C11H9IN2O B8434455 2-Cyclopropyl-5-(3-iodophenyl)-1,3,4-oxadiazole

2-Cyclopropyl-5-(3-iodophenyl)-1,3,4-oxadiazole

Cat. No. B8434455
M. Wt: 312.11 g/mol
InChI Key: CUBGPWGIDIVHKN-UHFFFAOYSA-N
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Patent
US07998954B2

Procedure details

N′-Cyclopropanecarbonyl-3-iodobenzoic hydrazide (535 mg, 1.62 mmol) obtained in Step 1 was suspended in acetonitrile (20 mL), and the mixture was stirred at 60° C. for 6 hours after adding triphenylphosphine (850 mg, 3.24 mmol), carbon tetrachloride (0.63 mL, 6.48 mmol), and triethylamine (0.45 mL, 3.24 mmol). The residue obtained upon concentration under reduced pressure was then purified by silica gel column chromatography to give 2-cyclopropyl-5-(3-iodophenyl)-1,3,4-oxadiazole (499 mg, 99%).
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH:6][NH:7][C:8](=[O:16])[C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[CH:10]=2)=O)[CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)Cl.C(N(CC)CC)C>C(#N)C>[CH:1]1([C:4]2[O:16][C:8]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([I:15])[CH:10]=3)=[N:7][N:6]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
C1(CC1)C(=O)NNC(C1=CC(=CC=C1)I)=O
Step Two
Name
Quantity
850 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained upon concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CC1)C=1OC(=NN1)C1=CC(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 499 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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